2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran
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Overview
Description
2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran is an organic compound with the molecular formula C5H2ClF5O It is a derivative of furan, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This can include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the furan ring can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran include other halogenated furan derivatives. These compounds share similar structural features but differ in the nature and position of the halogen and trifluoromethyl groups. The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity .
Some similar compounds include:
- 2-Chloro-5,5-difluoro-2-(trifluoromethyl)furan
- 2-Bromo-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran
- 2-Iodo-5,5-difluoro-2-(trifluoromethyl)-2,5-dihydrofuran .
Properties
CAS No. |
113984-16-0 |
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Molecular Formula |
C5H2ClF5O |
Molecular Weight |
208.51 g/mol |
IUPAC Name |
2-chloro-5,5-difluoro-2-(trifluoromethyl)furan |
InChI |
InChI=1S/C5H2ClF5O/c6-3(5(9,10)11)1-2-4(7,8)12-3/h1-2H |
InChI Key |
AHZFMOJDSSHKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1(C(F)(F)F)Cl)(F)F |
Origin of Product |
United States |
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